盐酸伐洛比他滨
描述
Valopicitabine dihydrochloride is an antiviral drug developed as a treatment for hepatitis C . It is a prodrug that is converted inside the body to the active form, 2’-C-methylcytidine triphosphate . It acts as an RNA-dependent RNA polymerase inhibitor .
Synthesis Analysis
Valopicitabine is synthesized as a 3’-O-l-valinyl ester derivative of 2’-C-methylcytidine . This synthesis was designed to overcome the low oral bioavailability of 2’-C-methylcytidine .Molecular Structure Analysis
The molecular formula of Valopicitabine dihydrochloride is C15H26Cl2N4O6 . Its InChI Key is XENHXZMAOSTXGD-DSMKLBDQSA-N .Chemical Reactions Analysis
Upon administration, valopicitabine is converted into 2’-C-methylcytidine . Upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This blocks the production of HCV RNA and thus viral replication .Physical And Chemical Properties Analysis
Valopicitabine dihydrochloride has a molecular weight of 429.3 g/mol . It has a water solubility of 7.77 mg/mL . Its logP values are -0.8 (ALOGPS) and -1.5 (Chemaxon) . It has a pKa (Strongest Acidic) of 12.59 and a pKa (Strongest Basic) of 7.48 .科学研究应用
丙型肝炎病毒 (HCV) 治疗
- 盐酸伐洛比他滨主要作为丙型肝炎病毒感染的治疗药物进行研究。它是一种有效的、针对 HCV 的聚合酶抑制剂,开发用于潜在的 HCV 感染治疗 (Toniutto 等,2007)。
- 已进行包括 IIa 期和 IIb 期在内的临床试验,以评估其在既往未接受治疗的 HCV 患者和先前聚乙二醇干扰素和利巴韦林联合治疗失败的患者中的疗效 (Toniutto 等,2007)。
药物相互作用和联合疗法
- 研究表明,利巴韦林可以拮抗伐洛比他滨活性成分 2'-C-甲基胞苷的体外抗 HCV 活性。这一发现对于规划涉及伐洛比他滨的临床研究和联合疗法至关重要 (Coelmont 等,2006)。
药代动力学和合成
- 伐洛比他滨(NM283)的合成和药代动力学(2'-C-甲基胞苷的前药)已得到详细阐述。开发这种前药旨在提高 2'-C-甲基胞苷的口服生物利用度,从而增强其对 HCV 的治疗潜力 (Pierra 等,2006)。
遗传多样性对药物疗效的影响
- 已研究了伐洛比他滨在不同 HCV 基因型中的疗效,重点关注 HCV NS5B 聚合酶中的氨基酸多态性,这些多态性可能会影响药物活性和疗效。了解这些遗传变异对于优化伐洛比他滨在不同 HCV 毒株中的使用至关重要 (Demetriou & Kostrikis, 2010)。
更广泛的抗病毒应用
- 除了 HCV 之外,伐洛比他滨的活性成分 2'-C-甲基胞苷已显示出对一系列 RNA 病毒的体外活性,包括牛病毒性腹泻病毒、黄热病病毒、西尼罗河病毒和登革热-2 病毒。这表明在治疗各种病毒感染方面具有更广泛的潜在应用 (Pierra 等,2006)。
类似物的开发
- 研究工作已转向设计和合成类似于伐洛比他滨的异核苷,旨在模拟其有效的抗病毒特性。这些努力是持续寻找新的和有效的抗病毒药物的一部分 (Bouisset 等,2008)。
安全和危害
未来方向
属性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHXZMAOSTXGD-DSMKLBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valopicitabine dihydrochloride | |
CAS RN |
640725-71-9 | |
Record name | Valopicitabine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALOPICITABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。